molecular formula C26H22N4O3S B2392588 3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358828-71-3

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2392588
CAS RN: 1358828-71-3
M. Wt: 470.55
InChI Key: IBYKGESEDBKJHR-UHFFFAOYSA-N
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Description

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and many other therapeutic activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis method for the compound you mentioned is not available in the sources I found.


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific molecular structure of the compound you mentioned is not available in the sources I found.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. Some of these include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of the compound you mentioned are not available in the sources I found.

Scientific Research Applications

Organic Electronics and Conductive Polymers

Overview:

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: (let’s call it QED) belongs to a class of materials known as conductive polymers. These polymers exhibit both electrical conductivity and mechanical flexibility, making them valuable for various applications.

Applications:

Biomimetic Sensors

Overview: The charge and electrical energy consumed during chemical reactions can serve as essential sensing parameters. QED’s versatile applications extend to biomimetic sensors.

Applications:

Medicinal Chemistry

Overview: While QED is primarily known for its electronic properties, its structural features also make it interesting for medicinal chemistry.

Applications:

Conclusion

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some quinazoline derivatives have been found to exhibit their anti-cancer activity by inhibiting tyrosine kinases . The specific mechanism of action of the compound you mentioned is not available in the sources I found.

Future Directions

Quinazoline derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new quinazoline derivatives, investigate their biological activities, and develop them into effective therapeutic agents .

properties

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-3-17-8-12-19(13-9-17)30-25(31)21-6-4-5-7-22(21)29(26(30)32)16-23-27-24(28-33-23)18-10-14-20(34-2)15-11-18/h4-15H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYKGESEDBKJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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